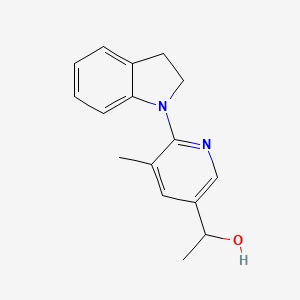

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol

Description

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is a pyridine-based compound featuring an indolinyl substituent at the 6-position, a methyl group at the 5-position, and an ethanol group at the 3-position of the pyridine ring. The indolinyl moiety may enhance binding affinity to biological targets due to its bicyclic aromatic system, while the ethanol group contributes to polarity and hydrogen-bonding capacity .

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C16H18N2O/c1-11-9-14(12(2)19)10-17-16(11)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3 |

InChI Key |

KOJGVQIGRGIDDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indoline and 3-bromo-5-methylpyridine.

Formation of Intermediate: The indoline is reacted with 3-bromo-5-methylpyridine under basic conditions to form an intermediate compound.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Common reagents and conditions for these reactions include:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major products formed from these reactions include the corresponding oxidized or reduced derivatives and substituted products.

Scientific Research Applications

Pharmaceutical Development

Potential Uses:

- Cancer Treatment: Research indicates that 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol may possess anticancer properties. Its structural components are associated with significant biological activities, making it a candidate for drug development targeting various cancer types.

- Neurodegenerative Diseases: The compound may also be explored for its neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer's and Parkinson's disease.

Mechanism of Action:

The compound's interaction with specific biological targets is crucial for understanding its pharmacodynamics. Studies have shown that it may bind to certain receptors or enzymes, influencing pathways relevant to disease progression.

Chemical Research

Synthesis Methods:

The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol can be achieved through various chemical reactions. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for further modifications or derivatizations.

Reactivity Studies:

The compound's reactivity has been characterized by several types of reactions, including:

- Oxidation Reactions: Investigated for potential transformations that could yield derivatives with enhanced biological activity.

- Substitution Reactions: Explored to modify functional groups and assess changes in biological activity.

Research has demonstrated that 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol exhibits significant biological activities, including:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibitory effects on cancer cell proliferation have been observed in vitro. |

| Neuroprotective | Potential to protect neuronal cells from oxidative stress. |

| Anti-inflammatory | May modulate inflammatory pathways, reducing cytokine levels in treated models. |

Case Studies:

Several studies have highlighted the efficacy of related compounds with similar structures. For example:

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol (CAS 1355180-78-7)

- Structure: Features a diethylamino group at the 6-position and a propanol group at the 3-position of the pyridine ring.

- Key Properties: Molecular weight: Higher than the target compound due to the diethylamino and propanol groups. Solubility: Likely less polar than the target compound due to the tertiary amine (diethylamino) and longer alcohol chain.

- Safety : Safety data sheet (SDS) highlights precautions for handling irritants but lacks specific toxicity data .

(5-Methylpyridin-3-yl)methanol (CAS 102074-19-1)

- Structure: Simplified analog with a methanol group at the 3-position and a methyl group at the 5-position of pyridine.

- Key Properties :

- Higher volatility and simpler metabolism profile.

1-(6-Methylpyridin-3-yl)ethan-1-one

- Structure : Pyridine ring with a methyl group at the 6-position and a ketone at the 3-position.

- Key Properties :

- Functional group: Ketone (less polar than alcohol).

- Reactivity: Ketones undergo nucleophilic additions, whereas alcohols participate in hydrogen bonding.

N-(3-cyano-4-(2-(hydroxymethyl)indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide

- Structure: A quinoline derivative with indolinyl and hydroxymethyl groups.

- Key Properties: Increased molecular complexity with quinoline and piperidine moieties. Hydroxymethyl group enhances solubility compared to the target compound’s ethanol group.

Comparative Data Table

Research Findings and Implications

- Structural Impact on Bioactivity: The indolinyl group in the target compound may confer higher binding affinity to biological targets compared to diethylamino or simpler pyridine analogs. This is supported by patented quinoline-indolinyl hybrids with kinase inhibitory activity .

- Solubility and Stability: The ethanol group enhances water solubility relative to ketones but may reduce metabolic stability compared to methylated analogs like (5-methylpyridin-3-yl)methanol .

- Safety Considerations: While safety data for the target compound is unavailable, analogs like 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol emphasize restricted use in non-therapeutic contexts .

Biological Activity

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is a synthetic compound characterized by a complex structure that combines an indoline moiety with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. The presence of the hydroxyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

The molecular formula of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is C_{15}H_{16}N_{2}O, with a molecular weight of 254.33 g/mol. Its structural features include:

- Indoline moiety : Known for its diverse biological activities.

- Pyridine ring : Often associated with significant pharmacological properties.

- Hydroxyl group : Contributes to solubility and potential reactivity in biological systems.

Anticancer Properties

Research indicates that compounds similar to 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that analogs of this compound can induce apoptosis in non-small cell lung cancer (NSCLC) cells, showcasing enhanced cell growth inhibition compared to single-targeting agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol | TBD | Cancer cell lines |

| Analog A | 8.1 | c-MET kinase |

| Analog B | 0.060 | SMO receptor |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Comparative studies have indicated that structural analogs possess varying degrees of activity against bacterial and fungal strains. The presence of both indoline and pyridine functionalities is believed to contribute to these effects.

The biological activity of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical metabolic pathways. Interaction studies reveal its binding affinity to various targets, which is essential for understanding its pharmacodynamics and potential therapeutic effects .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol:

-

Synthesis and Evaluation :

- A series of derivatives were synthesized, demonstrating varying degrees of anticancer activity, with some showing IC50 values as low as 0.70 µM against specific cancer types .

- Comparative analysis with structurally similar compounds highlighted the unique combination of functional groups that enhance biological efficacy.

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Use nucleophilic substitution or coupling reactions to attach the indolinyl group to the pyridine scaffold. For example, highlights optimized reaction conditions (e.g., controlled temperature, ethanol as solvent) to minimize byproducts.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization in ethanol to achieve >95% purity .

- Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodology :

- NMR : Use - and -NMR in DMSO- to assign protons (e.g., indolinyl NH at δ 8.2 ppm) and carbons (e.g., pyridine C5-methyl at δ 21.5 ppm) .

- FTIR : Identify functional groups (e.g., ethanol -OH stretch at ~3350 cm, pyridine ring vibrations at 1600–1450 cm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 285.1) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing indole-based analogs in .

- Enzyme inhibition : Test for kinase or protease inhibition via fluorescence-based assays, leveraging structural similarities to known inhibitors .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

- Methodology :

- Crystallization : Grow crystals via slow evaporation in ethanol/water (9:1) at 4°C .

- Data collection : Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90 K. Refine structures with SHELXL-2018, achieving R-factors < 0.05 .

- Analysis : Validate hydrogen bonding (e.g., O–H···N interactions) and torsion angles to confirm stereochemistry .

Q. What strategies resolve contradictory data in reaction yields or byproduct formation during synthesis?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading). For example, suggests using continuous flow chemistry to improve reproducibility .

- Byproduct identification : Use LC-MS/MS to detect impurities and adjust reaction conditions (e.g., reducing excess reagents) .

Q. How do computational methods support the prediction of physicochemical properties or interaction mechanisms?

- Methodology :

- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular docking : Simulate binding to targets (e.g., kinases) with AutoDock Vina, using PubChem 3D conformers (CID: 3150944) .

Q. How to design multi-step synthetic routes incorporating this compound as an intermediate?

- Methodology :

- Retrosynthetic analysis : Identify key fragments (e.g., 5-methylpyridin-3-yl ethanol, indolin-1-yl group). Use cross-coupling reactions (Suzuki or Buchwald-Hartwig) for assembly .

- Scale-up : Implement automated synthesis platforms (e.g., Uniqsis FlowSyn) to maintain consistency in multi-gram batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.